7-Chlorothieno[3,2-b]pyridin-2-amine
Description
7-Chlorothieno[3,2-b]pyridin-2-amine is a heterocyclic compound featuring a fused thienopyridine core substituted with a chlorine atom at the 7-position and an amine group at the 2-position. Its structure combines a sulfur-containing thiophene ring fused to a pyridine ring, distinguishing it from simpler chloropyridine derivatives.
Properties
Molecular Formula |
C7H5ClN2S |
|---|---|
Molecular Weight |
184.65 g/mol |
IUPAC Name |
7-chlorothieno[3,2-b]pyridin-2-amine |
InChI |
InChI=1S/C7H5ClN2S/c8-4-1-2-10-5-3-6(9)11-7(4)5/h1-3H,9H2 |
InChI Key |
RHLDTAVNVCNYQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C(SC2=C1Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorothieno[3,2-b]pyridin-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene with chlorinated pyridine derivatives under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for 7-Chlorothieno[3,2-b]pyridin-2-amine are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7-Chlorothieno[3,2-b]pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as DMF or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thieno[3,2-b]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
7-Chlorothieno[3,2-b]pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a tool for studying various biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 7-Chlorothieno[3,2-b]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following compounds share key features with 7-Chlorothieno[3,2-b]pyridin-2-amine, such as chloro and amine substituents or fused heterocyclic systems:
Physical and Spectroscopic Properties
- Melting Points: 3-Chloropyridin-2-amine: Not reported, but crystalline due to H-bonding . 3-[(3-Chlorophenyl)ethynyl]pyridin-2-amine (11c): 117–120°C .
- NMR/IR Data: 3-Chloropyridin-2-amine: Distinct NH2 stretching (IR ~3326 cm⁻¹) and aromatic proton signals (δ 7.27–8.06 ppm in ¹H NMR) . Thienopyridine derivatives: Expected downfield shifts for NH2 and Cl-substituted protons due to electron-withdrawing effects.
Biological Activity
7-Chlorothieno[3,2-b]pyridin-2-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and neuroprotective properties, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of 7-Chlorothieno[3,2-b]pyridin-2-amine is C7H4ClN2S. Its structure consists of a thieno-pyridine ring system, which is known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer properties of 7-Chlorothieno[3,2-b]pyridin-2-amine. In particular, it has shown significant cytotoxic effects against various cancer cell lines.
Case Study: Breast Cancer
A study evaluated the effects of a thieno[2,3-b]pyridine derivative on breast cancer cell lines MDA-MB-231 and MCF-7. The results indicated that the compound exhibited cytotoxicity at concentrations as low as 0.05 µM after 24 hours. The maximum cytotoxic effect was observed at 25 µM after 72 hours of treatment, leading to a substantial decrease in cell viability in both cell lines .
| Cell Line | Concentration (µM) | Viability (%) after 72h |
|---|---|---|
| MDA-MB-231 | 0.05 | >90 |
| MDA-MB-231 | 2.5 | <50 |
| MDA-MB-231 | 25 | <10 |
| MCF-7 | 0.05 | >80 |
| MCF-7 | 2.5 | <60 |
| MCF-7 | 25 | <20 |
The study also reported alterations in metabolic pathways, notably glycolysis and gluconeogenesis, suggesting that the compound may induce metabolic reprogramming in cancer cells .
Antimicrobial Activity
7-Chlorothieno[3,2-b]pyridin-2-amine has also been investigated for its antimicrobial properties. A comprehensive evaluation demonstrated its effectiveness against several gram-positive bacteria and mycobacterial strains.
Research Findings
In a series of tests against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibited submicromolar activity comparable to clinically used antibiotics such as ampicillin and rifampicin .
| Bacterial Strain | Activity (µM) |
|---|---|
| Staphylococcus aureus | <1 |
| Methicillin-resistant S. aureus | <1 |
| Enterococcus faecalis | <5 |
These findings indicate that 7-Chlorothieno[3,2-b]pyridin-2-amine may serve as a lead compound for developing new antimicrobial agents.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that derivatives of thieno[3,2-b]pyridine can inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases.
Inhibition Studies
The compound's ability to inhibit MAO A and B was assessed with IC50 values indicating moderate inhibitory activity. For instance, one derivative showed an IC50 value of approximately 1 μM for MAO A inhibition .
Summary of Biological Activities
| Biological Activity | Observations |
|---|---|
| Anticancer | Cytotoxicity in MDA-MB-231 and MCF-7 cell lines; metabolic reprogramming effects noted. |
| Antimicrobial | Effective against MRSA and other gram-positive bacteria; comparable efficacy to existing antibiotics. |
| Neuroprotective | Moderate inhibition of MAO A and B; potential for treating neurodegenerative diseases. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
